

Application Notes and Protocols: In Vivo Efficacy of Tubulin Inhibitor MT3-037

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Compound of Interest

Compound Name: Tubulin inhibitor 37

Cat. No.: B12392491

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These application notes provide a summary of the in vivo efficacy of the novel microtubule inhibitor, MT3-037. The included data and protocols are derived from preclinical studies evaluating its anti-tumor and anti-angiogenic activities. MT3-037 functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1]

Data Presentation

The in vivo efficacy of MT3-037 was evaluated in breast cancer xenograft mouse models. The compound demonstrated significant inhibition of tumor growth and angiogenesis.

Table 1: In Vivo Anti-Tumor Efficacy of MT3-037 in Breast Cancer Xenograft Models

Cell Line	Treatment Group	Dosage	Final Tumor Volume (mm ³) (Mean ± SEM)	Final Tumor Weight (g) (Mean ± SEM)
MDA-MB-468	Vehicle	-	~1200 ± 150	~0.8 ± 0.1
MT3-037	1 mg/kg/day	~400 ± 50	~0.3 ± 0.05	
Erlotinib-resistant MDA-MB-468	Vehicle	-	~1100 ± 120	~0.75 ± 0.1
MT3-037	1 mg/kg/day	~350 ± 60	~0.25 ± 0.05	

Data derived from studies using nu/nu mice with established tumors, treated via intravenous injection.[2]

**P < 0.01 compared to vehicle control.

Table 2: In Vivo Anti-Angiogenic Activity of MT3-037

Assay	Treatment Group	Hemoglobin Content (Mean ± SEM)
Matrigel Plug Assay	Control	100% (Normalized)
MT3-037	~40%	

Hemoglobin content was measured to quantify blood vessel formation in Matrigel plugs injected into nu/nu mice. [2]

P < 0.01 compared to control.

Experimental Protocols

Xenograft Mouse Model for Anti-Tumor Efficacy

This protocol describes the methodology for evaluating the anti-tumor activity of MT3-037 in a xenograft mouse model.

a. Animal Model:

- Species: Nude mice (nu/nu).
- All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.[\[1\]](#)

b. Cell Preparation and Implantation:

- Culture MDA-MB-468 or Erlotinib-resistant MDA-MB-468 breast cancer cells under standard conditions.
- Harvest cells and resuspend them in a 1:1 mixture of Matrigel and Phosphate Buffered Saline (PBS).
- Subcutaneously inoculate 5×10^6 cells in a total volume of 0.1 mL into the flank of each mouse.[\[1\]](#)

c. Treatment Protocol:

- Allow tumors to grow to a palpable size.
- Randomize mice into treatment and control groups (n=5 per group).
- Prepare the MT3-037 formulation at 1 mg/kg in a vehicle solution of 5% DMSO, 5% Cremophor EL, and 90% PBS.[\[2\]](#)
- Administer MT3-037 (1 mg/kg) or vehicle control to the respective groups via intravenous injection daily.[\[2\]](#)

d. Data Collection and Endpoint:

- Measure tumor volume and mouse body weight every four days throughout the treatment period.[\[2\]](#)
- At the conclusion of the study, euthanize the mice.
- Dissect the tumor nodules and record their final weight.[\[2\]](#)

Matrigel Plug Assay for Anti-Angiogenesis

This protocol details the in vivo Matrigel plug assay to assess the anti-angiogenic effects of MT3-037.

a. Animal Model:

- Species: Nude mice (nu/nu).

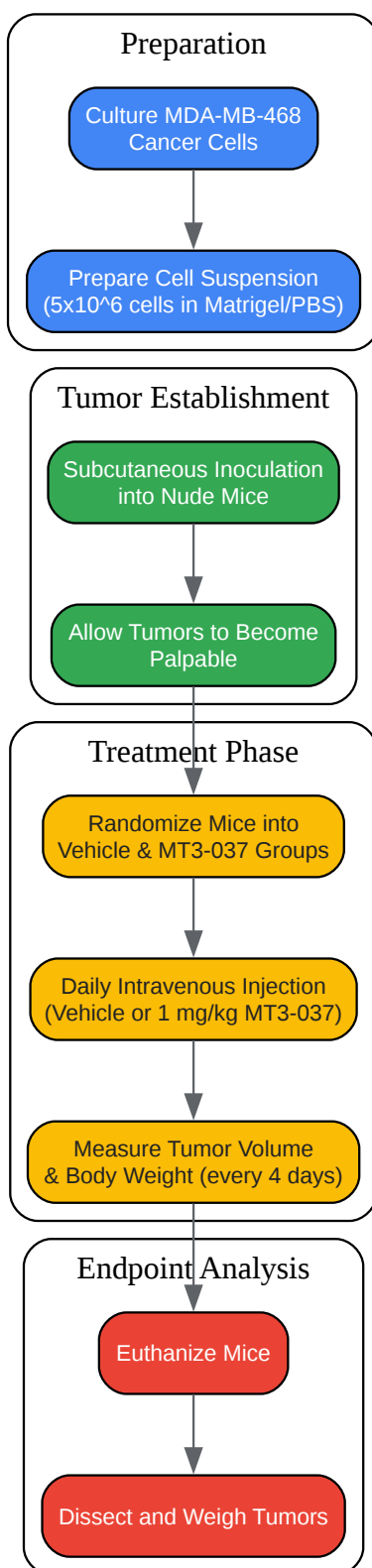
b. Reagent Preparation and Injection:

- Prepare Matrigel solution containing growth factors (e.g., human vascular endothelial growth factor and basic fibroblast growth factor) and heparin.
- For the treatment group, incorporate MT3-037 into the Matrigel solution.
- Subcutaneously inject 0.5 mL of the Matrigel solution into the ventral side of the mice.

c. Analysis:

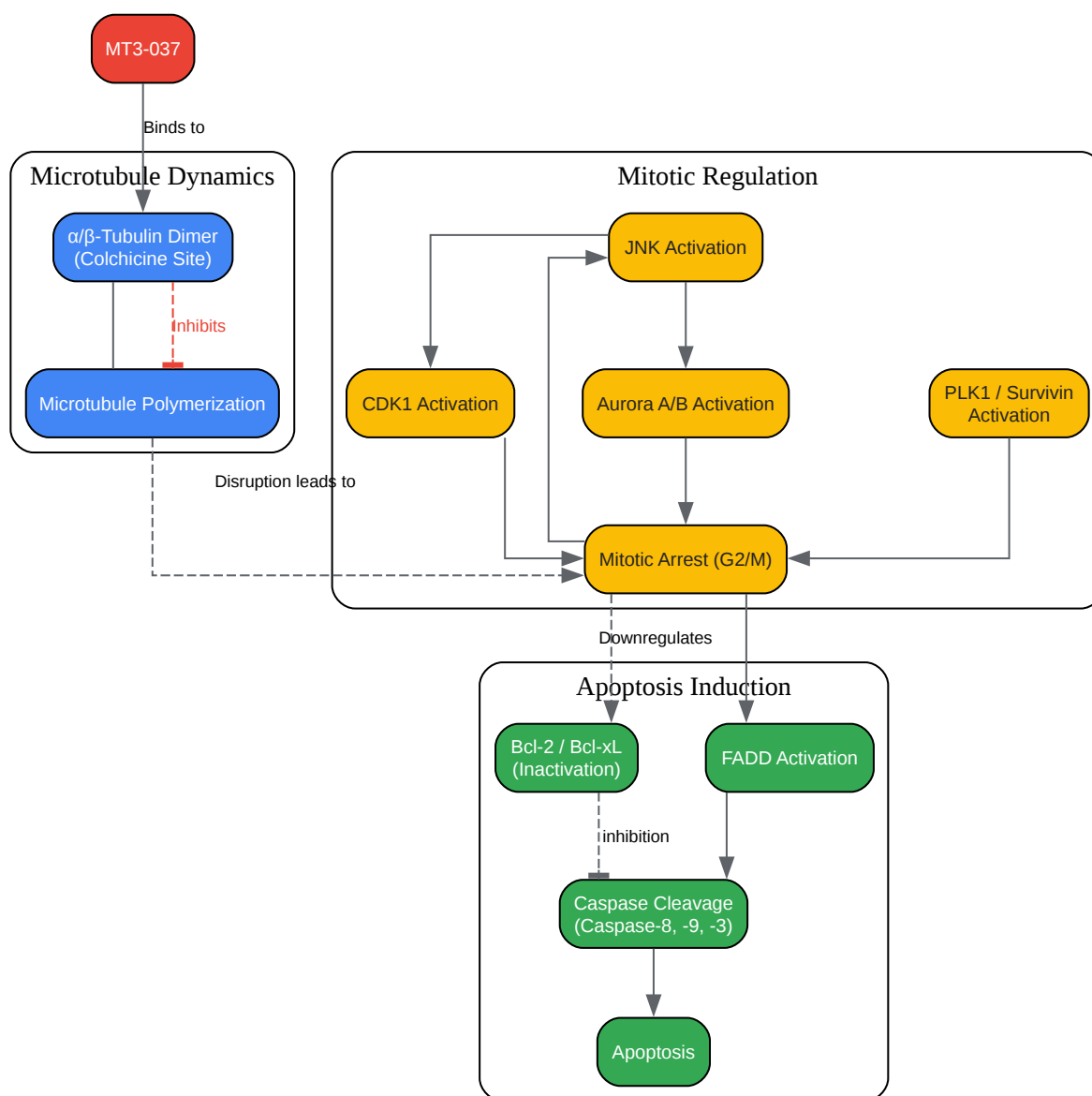
- After one week, euthanize the mice and excise the Matrigel plugs.[\[2\]](#)
- Quantify the hemoglobin content within the plugs using the Drabkin method to determine the extent of vascularization.[\[2\]](#)

Visualizations



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Caption: Workflow for In Vivo Xenograft Efficacy Study.



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Caption: Signaling Pathway of MT3-037 in Cancer Cells.

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References

- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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